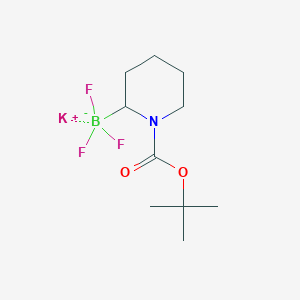

Potassium 1-Boc-piperidin-2-yltrifluoroborate

Description

Properties

CAS No. |

1684443-04-6 |

|---|---|

Molecular Formula |

C10H18BF3KNO2 |

Molecular Weight |

291.16 g/mol |

IUPAC Name |

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]boranuide |

InChI |

InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-7-5-4-6-8(15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |

InChI Key |

WKDPZZXAXFATNC-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-Boc-piperidin-2-yl trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 1-Boc-piperidine-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of potassium 1-Boc-piperidin-2-yl trifluoroborate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-Boc-piperidin-2-yl trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate moiety with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are aryl or vinyl-substituted piperidine derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

Potassium 1-Boc-piperidin-2-yltrifluoroborate is utilized in several organic synthesis protocols due to its unique reactivity profile. Its trifluoroborate moiety allows for efficient carbon-carbon bond formation through cross-coupling reactions.

Cross-Coupling Reactions

The compound is particularly useful in cross-coupling reactions, such as the Chan-Lam coupling and Suzuki-Miyaura coupling. These reactions facilitate the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Chan-Lam Coupling : This reaction involves the coupling of aryl boron compounds with amines or alcohols under mild conditions. This compound can serve as a versatile coupling partner due to its stability and ease of handling .

- Suzuki-Miyaura Coupling : This widely used method for forming biaryl compounds benefits from the use of this compound as it provides access to various substituted piperidines, which are valuable intermediates in drug synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound is employed for the synthesis of bioactive compounds. The piperidine ring is a common structural motif in many pharmaceuticals, making this compound a valuable building block.

Synthesis of Piperidine Derivatives

The ability to functionalize the piperidine ring allows for the development of new therapeutic agents. For instance, derivatives synthesized using this compound have shown potential as analgesics and anti-inflammatory agents .

Drug Discovery

The compound's utility in high-throughput screening processes enables rapid synthesis and evaluation of novel drug candidates. Its incorporation into libraries of compounds facilitates the identification of lead compounds for further development .

Material Science

This compound also finds applications in material science, particularly in the development of functional materials.

Polymer Chemistry

The trifluoroborate functionality can be used to create polymers with specific electronic or mechanical properties. These polymers are relevant in electronics and nanotechnology applications, where precise control over molecular architecture is required .

Coatings and Adhesives

In coatings and adhesives, the incorporation of this compound can enhance adhesion properties and durability due to its unique chemical structure .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of potassium 1-Boc-piperidin-2-yl trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate moiety transfers the organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

- Structure : Features a five-membered pyrrolidine ring (vs. six-membered piperidine in the target compound) with Boc protection and a trifluoroborate group .

- Molecular Formula: C₉H₁₆BF₃KNO₂; Molecular Weight: 277.13 g/mol.

- Key Differences :

- Ring Size : The smaller pyrrolidine ring increases ring strain but may enhance reactivity in coupling reactions due to reduced steric hindrance.

- Stability : Pyrrolidine derivatives often exhibit lower thermal stability compared to piperidine analogs, as observed in thermogravimetric analyses (TGA) of similar compounds .

Potassium 1-Boc-pyrrole-2-yltrifluoroborate

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

- Structure : A pyrimidine-based trifluoroborate with a chlorine substituent .

- Molecular Formula : C₄H₂BClF₃KN₂; Molecular Weight : 220.43 g/mol.

- Key Differences :

- Heteroaromatic Core : The pyrimidine ring offers distinct coordination sites for transition-metal catalysts, enabling regioselective coupling in drug intermediates.

- Reactivity : Chlorine substituents can participate in subsequent functionalization (e.g., nucleophilic substitution), unlike the Boc group, which requires acidic deprotection .

Potassium 2-[4-(N-Boc)-piperazin-1-yl]ethoxymethyltrifluoroborate

- Structure : Incorporates a piperazine ring linked via an ethoxymethyl group to the trifluoroborate moiety .

- Molecular Formula: C₁₂H₂₂BF₃KN₂O₃; Molecular Weight: Not explicitly stated but estimated to exceed 300 g/mol.

- Dual Nitrogen Sites: The piperazine ring introduces an additional basic nitrogen, which may affect solubility and metal coordination.

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : Piperidine and pyrrolidine derivatives show comparable coupling efficiency, but pyrrole-based trifluoroborates exhibit faster kinetics due to aromatic stabilization of intermediates .

- Thermal Stability : Boc-protected piperidine compounds demonstrate superior stability under heating (up to 150°C) compared to pyrrolidine analogs, as confirmed by TGA .

- Synthetic Flexibility : Chloropyrimidine trifluoroborates allow post-coupling modifications (e.g., SNAr reactions), whereas Boc-protected compounds require deprotection steps for further functionalization .

Biological Activity

Potassium 1-Boc-piperidin-2-yltrifluoroborate (K-Boc-Pip-2-TFB) is a compound of significant interest in medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : CHBFKNO

- Molecular Weight : 291.16 g/mol

- CAS Number : 1430219-71-8

K-Boc-Pip-2-TFB features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoroborate moiety, which enhances its reactivity in various coupling reactions.

Synthesis Methods

K-Boc-Pip-2-TFB can be synthesized through several methods, primarily involving the functionalization of organotrifluoroborates. A common approach includes reductive amination techniques that convert aldehyde-containing trifluoroborates into amines, utilizing palladium-catalyzed reactions to achieve high yields of the desired products .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including K-Boc-Pip-2-TFB. These compounds have shown varying degrees of activity against different bacterial strains. For instance, piperidine derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting potent antitubercular activity (MIC values ranging from 4 to 16 µg/mL) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of K-Boc-Pip-2-TFB. The half-maximal inhibitory concentration (IC50) values were determined using various cell lines, including non-cancerous epithelial cells. Compounds with SI (selectivity index) values greater than 1.0 indicate a favorable safety profile for further development .

Case Studies

- Antitubercular Activity : A study investigated the structure-activity relationship (SAR) of several piperidine derivatives, including K-Boc-Pip-2-TFB. The results showed that modifications at specific positions on the piperidine ring significantly influenced the antibacterial potency against M. tuberculosis. The most effective compounds demonstrated MIC values comparable to established antitubercular agents .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain piperidine derivatives exhibited cytotoxic effects against various cancer types. For example, compounds were tested against breast and prostate cancer cell lines, showing promising results in inhibiting cell proliferation .

Summary of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 1-Boc-piperidin-2-yltrifluoroborate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of piperidine derivatives followed by Boc protection and trifluoroborate salt formation. A key step involves using potassium hydrogen fluoride (KHF₂) to generate the trifluoroborate moiety. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) at 0–5°C yields >95% purity. Analytical techniques like (δ ≈ -135 to -145 ppm) and (δ ≈ 3–5 ppm) confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : identifies the Boc group (δ 1.4 ppm, singlet for tert-butyl) and piperidinyl protons (δ 3.0–3.5 ppm). confirms trifluoroborate formation.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<2% by area).

- Mass Spectrometry : ESI-MS in negative ion mode ([M–K]⁻) validates molecular weight .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen). Degradation occurs via hydrolysis of the trifluoroborate group; periodic analysis monitors stability. Avoid exposure to protic solvents or acidic conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for high-yield C–C bond formation?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as base in THF/H₂O (3:1 v/v) at 80°C.

- Substrate Scope : Aryl chlorides with electron-withdrawing groups (e.g., NO₂, CN) enhance reactivity.

- Yield Optimization : Pre-activation of the trifluoroborate with Cs₂CO₃ improves transmetalation efficiency. Yields range 70–90% depending on aryl halide electrophilicity .

Q. What side reactions occur during Boc deprotection, and how can they be minimized?

- Methodological Answer : Common side reactions include:

- Trifluoroborate Hydrolysis : Avoid aqueous acids; use TFA in dichloromethane (0°C, 1–2 h) for selective Boc removal.

- Piperidine Ring Oxidation : Add 2,6-lutidine as a scavenger. Monitor by TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane). Post-deprotection, neutralize with NaHCO₃ to stabilize the free amine .

Q. How does the steric bulk of the Boc group influence nucleophilic substitution reactivity?

- Methodological Answer : The Boc group reduces nucleophilicity at the piperidinyl nitrogen by ~30% compared to unprotected analogs (kinetic studies via competition experiments). However, it enhances regioselectivity in alkylation reactions by directing electrophiles to the less hindered C-3 position. Computational modeling (DFT) correlates steric parameters (Tolman cone angle) with reaction rates .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.